4'-Methyl-2-(3-pyrrolinomethyl) benzophenone

説明

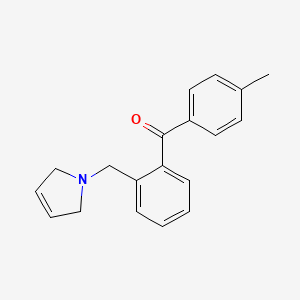

4'-Methyl-2-(3-pyrrolinomethyl) benzophenone is a substituted benzophenone derivative characterized by a methyl group at the 4'-position of one aromatic ring and a 3-pyrrolinomethyl moiety at the 2-position of the adjacent ring. Benzophenones are widely studied for their photochemical properties, structural versatility, and applications in pharmaceuticals, photoprotection, and polymer chemistry . The 3-pyrrolinomethyl group introduces a nitrogen-containing heterocycle, which may enhance solubility, reactivity, or biological activity compared to simpler benzophenone analogs.

特性

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-15-8-10-16(11-9-15)19(21)18-7-3-2-6-17(18)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTHILSCADLDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643915 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-83-9 | |

| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-2-(3-pyrrolinomethyl) benzophenone typically involves the reaction of 4-methylbenzophenone with a suitable pyrrolinomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4’-Methyl-2-(3-pyrrolinomethyl) benzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound .

化学反応の分析

Types of Reactions

4’-Methyl-2-(3-pyrrolinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学的研究の応用

4’-Methyl-2-(3-pyrrolinomethyl) benzophenone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4’-Methyl-2-(3-pyrrolinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Table 1: Structural and Physicochemical Properties of Selected Benzophenone Derivatives

Photochemical and Electronic Properties

- Photostability: Benzophenones with electron-donating groups (e.g., methyl, pyrrolinomethyl) exhibit higher photostability than those with electron-withdrawing substituents (e.g., CN, Cl). For example, this compound is expected to resist UV degradation better than 2-Cyano-4'-(3-pyrrolinomethyl) benzophenone due to the stabilizing effects of the methyl group .

- In contrast, cyano or chloro substituents reduce electron density, altering excitation energies and chemical reactivity .

Research Findings and Mechanistic Insights

- Photolytic Behavior: Benzophenones with nitrogen-containing substituents (e.g., pyrrolinomethyl) show slower degradation under sunlight compared to alkylated or halogenated derivatives. This is attributed to the radical-scavenging capacity of the pyrrolinone moiety .

- Synthetic Versatility: The 3-pyrrolinomethyl group can be further functionalized, enabling the development of targeted drug delivery systems or advanced photoinitiators .

生物活性

4'-Methyl-2-(3-pyrrolinomethyl) benzophenone, a compound with the chemical formula C_{16}H_{17}N, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 898762-83-9

- Molecular Weight : 239.31 g/mol

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : In vitro studies suggest that it possesses antimicrobial effects against various pathogens, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary findings indicate that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging activity | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antioxidant Study : A study assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated significant scavenging activity comparable to standard antioxidants.

- Antimicrobial Evaluation : In a laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited notable inhibition zones, suggesting its potential as an antimicrobial agent.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its role in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-methyl-2-(3-pyrrolinomethyl)benzophenone, and how can purity be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using benzoyl chloride derivatives and methyl-substituted aromatic precursors in the presence of Lewis acid catalysts (e.g., AlCl₃) . To optimize purity, employ HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water) to separate byproducts such as 4-chlorobenzophenone derivatives or unreacted intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound at ≥95% purity.

Q. How should researchers validate the structural identity of this compound?

- Methodology : Combine NMR spectroscopy (¹H/¹³C) to confirm the methyl-pyrrolinomethyl substitution pattern and benzophenone backbone. For example, the pyrroline methyl protons should appear as a triplet (δ 2.4–2.7 ppm), while the benzophenone carbonyl resonates at ~195 ppm in ¹³C NMR . Cross-validate with FT-IR (C=O stretch at ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁NO₂: 296.1645) .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodology : Use LC-MS/MS in multiple reaction monitoring (MRM) mode to detect impurities like 4'-chlorobenzophenone derivatives (common side products) at limits of quantification (LOQ) ≤0.1% . For non-volatile impurities, ion chromatography paired with charged aerosol detection (CAD) ensures sensitivity for polar byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodology : Discrepancies in NMR or IR data often arise from solvent effects or hydration states. For example, carbonyl shifts in DMSO vs. CDCl₃ can vary by 2–3 ppm. Perform variable-temperature NMR to assess dynamic effects and X-ray crystallography to confirm solid-state conformation . Cross-reference with computational models (e.g., DFT calculations for expected IR bands) .

Q. What strategies are effective for studying the compound’s reactivity in photochemical applications?

- Experimental Design : Use UV-Vis spectroscopy (λmax ~280–320 nm for benzophenones) to monitor photoactivity. Irradiate solutions in quartz cells with a 300 W Xe lamp (λ > 290 nm) and track intermediates via time-resolved ESR or laser flash photolysis . Include control experiments with radical scavengers (e.g., TEMPO) to confirm reaction pathways.

Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery?

- Methodology : Perform molecular docking against target proteins (e.g., kinases) using software like AutoDock Vina, focusing on the benzophenone core’s ability to form π-π interactions. Validate with surface plasmon resonance (SPR) to measure binding affinity (KD) and cell-based assays (e.g., IC₅₀ in cancer lines) . Optimize substituents using SAR studies —e.g., replacing the pyrroline group with morpholine to assess solubility effects.

Q. What experimental precautions are necessary to ensure reproducibility in kinetic studies of this compound?

- Best Practices : Standardize reaction conditions: degas solvents to prevent oxidation, control humidity (<10% RH), and use inert atmospheres (N₂/Ar). For kinetic profiling, employ stopped-flow UV-Vis with pseudo-first-order excess of reactants. Report data as mean ± SD from triplicate runs and include Arrhenius plots (ln k vs. 1/T) to validate activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。